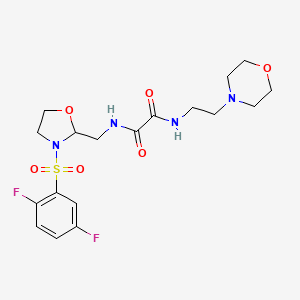![molecular formula C13H20N2O B2983531 {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine CAS No. 1016673-84-9](/img/structure/B2983531.png)
{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine is an organic compound with the molecular formula C13H20N2O It is characterized by the presence of a pyridine ring substituted with a methanamine group and a 4-methylcyclohexyl group attached via an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-hydroxypyridine, is reacted with 4-methylcyclohexanol in the presence of a suitable dehydrating agent, such as thionyl chloride, to form the intermediate {2-[(4-Methylcyclohexyl)oxy]pyridine}.
Amination Reaction: The intermediate is then subjected to an amination reaction using formaldehyde and ammonium chloride under basic conditions to introduce the methanamine group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reaction conditions and reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of alkyl, acyl, or other functional groups.
科学研究应用
{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new therapeutic agents, particularly for its interactions with biological targets.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
相似化合物的比较
Similar Compounds
{2-[(4-Cyclohexyl)oxy]pyridin-4-YL}methanamine: Similar structure but lacks the methyl group on the cyclohexyl ring.
{2-[(4-Methylphenyl)oxy]pyridin-4-YL}methanamine: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine is unique due to the presence of the 4-methylcyclohexyl group, which can influence its steric and electronic properties, potentially leading to distinct biological activities and applications compared to its analogs.
属性
IUPAC Name |
[2-(4-methylcyclohexyl)oxypyridin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-2-4-12(5-3-10)16-13-8-11(9-14)6-7-15-13/h6-8,10,12H,2-5,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMYFGFNLBSDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC2=NC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

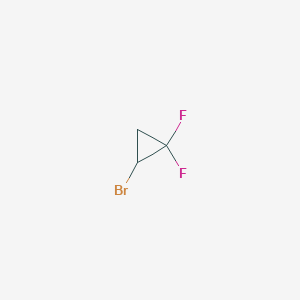
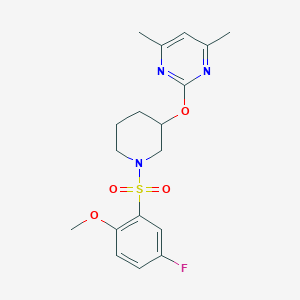
![1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2983451.png)

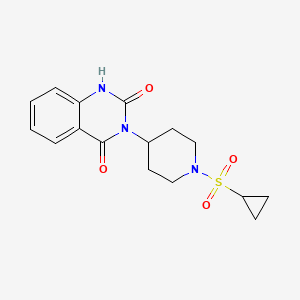

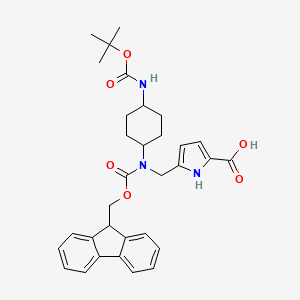
![N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2983459.png)

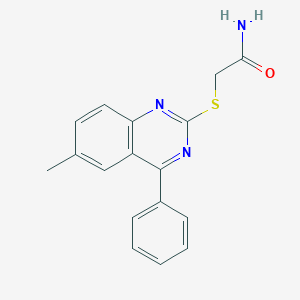
![4-[(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2983463.png)

